

A Comprehensive Guide to the Spectral Analysis of 3-Ethoxy-1-propanol

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Compound of Interest

Compound Name: 3-Ethoxy-1-propanol

Cat. No.: B050535

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for **3-Ethoxy-1-propanol** (CAS No: 111-35-3), a molecule of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its characterization.

Chemical Structure and Properties

- Molecular Formula: $C_5H_{12}O_2$
- Molecular Weight: 104.15 g/mol
- Structure: $CH_3CH_2OCH_2CH_2CH_2OH$

Spectral Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and Mass Spectra of **3-Ethoxy-1-propanol**.

Table 1: 1H NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1.19	Triplet	3H	-OCH ₂ CH ₃
1.83	Quintet	2H	-OCH ₂ CH ₂ CH ₂ OH
2.75	Singlet (broad)	1H	-OH
3.48	Quartet	2H	-OCH ₂ CH ₃
3.55	Triplet	2H	-OCH ₂ CH ₂ CH ₂ OH
3.73	Triplet	2H	-CH ₂ CH ₂ OH

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Carbon Assignment
15.2	-OCH ₂ CH ₃
31.9	-OCH ₂ CH ₂ CH ₂ OH
61.8	-CH ₂ CH ₂ OH
66.8	-OCH ₂ CH ₃
69.9	-OCH ₂ CH ₂ CH ₂ OH

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Infrared (IR) Spectroscopy Peak Assignments

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
2975-2870	Strong	C-H stretch (alkane)
1450	Medium	C-H bend (alkane)
1110	Strong	C-O stretch (ether and primary alcohol)

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Putative Fragment Assignment
31	100	[CH ₂ OH] ⁺
59	60	[CH ₂ OCH ₂ CH ₃] ⁺
29	45	[CH ₂ CH ₃] ⁺
45	40	[OCH ₂ CH ₃] ⁺
58	35	[CH ₂ =CHOCH ₂ CH ₃] ⁺
104	<5	[M] ⁺ (Molecular Ion)

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The data presented were obtained using standard analytical techniques as described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-Ethoxy-1-propanol** is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, data is

collected over a spectral width of 0-12 ppm. For ^{13}C NMR, a proton-decoupled spectrum is obtained over a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy

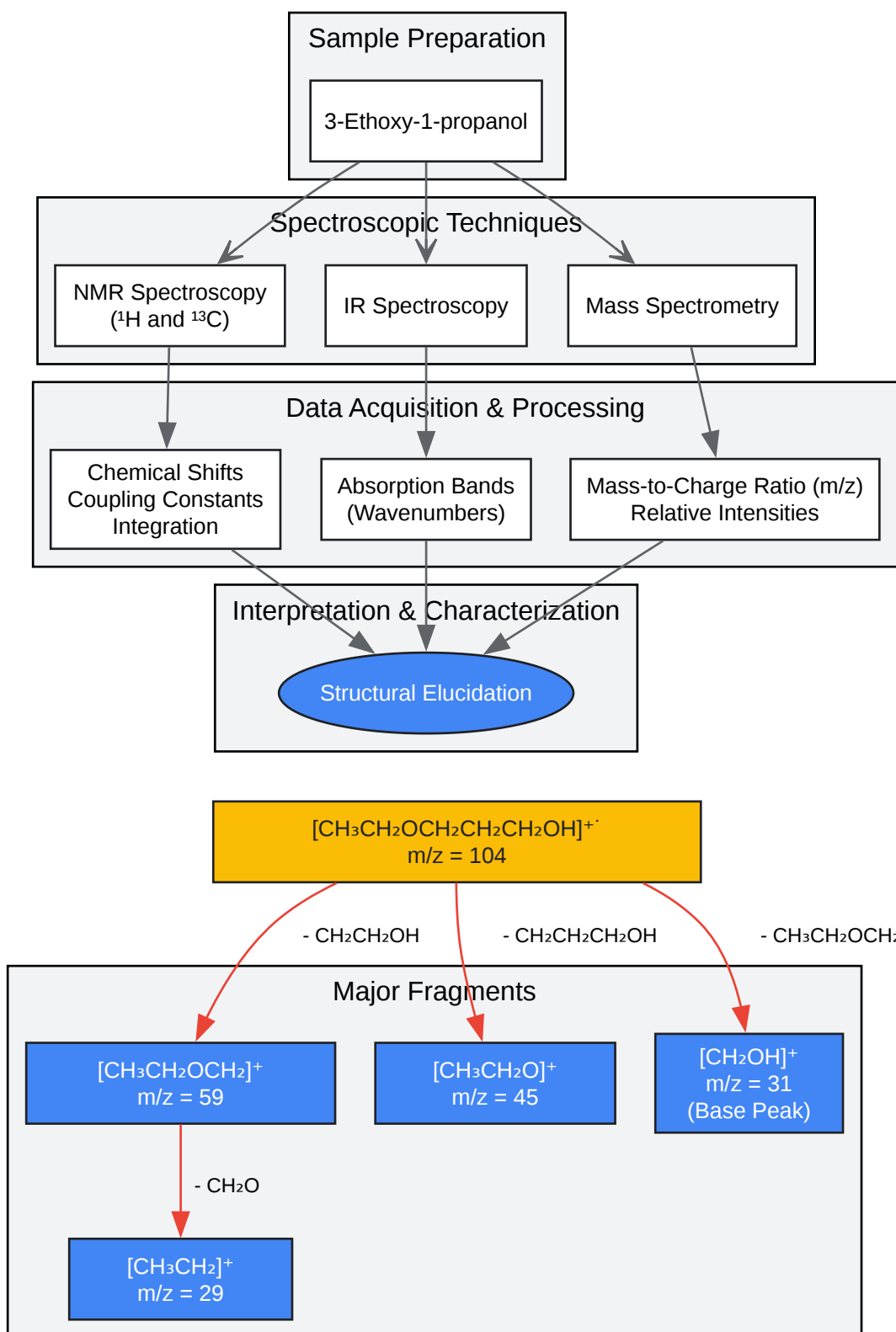
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **3-Ethoxy-1-propanol** is placed directly onto the ATR crystal. A background spectrum of the clean, empty crystal is first recorded. The sample spectrum is then collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an Electron Ionization (EI) source. A dilute solution of **3-Ethoxy-1-propanol** in a volatile solvent like methanol or dichloromethane is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification. The molecules are bombarded with electrons at an energy of 70 eV. The resulting charged fragments are separated by a mass analyzer and detected.

Visualizations

Workflow for Spectroscopic Analysis



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